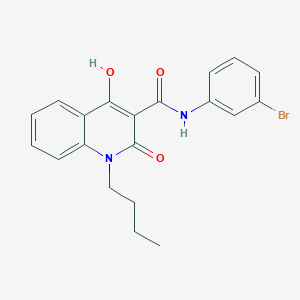

N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C20H19BrN2O3 |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C20H19BrN2O3/c1-2-3-11-23-16-10-5-4-9-15(16)18(24)17(20(23)26)19(25)22-14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,25) |

InChI Key |

HGYUDGVISXDTDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O |

Origin of Product |

United States |

Preparation Methods

Acylation and Cyclization

Anthranilic acid reacts with dimethyl malonate in the presence of acetic anhydride, yielding a malonate intermediate. Cyclization at 120°C in DMSO with LiCl produces the quinoline core with a hydroxyl group at position 4 and a ketone at position 2.

Table 1: Reaction Conditions for Quinoline Core Synthesis

Introduction of the butyl group at the quinoline nitrogen is achieved through alkylation. The quinoline core is treated with butyl halides (e.g., 1-bromobutane) in the presence of a base such as cesium carbonate in acetone.

Optimization of Alkylation

Using cesium carbonate instead of sodium hydride improves regioselectivity, minimizing O-alkylation byproducts. Reactions conducted in acetone at 60°C for 12 hours achieve >85% conversion.

Table 2: Alkylation Conditions and Outcomes

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-Bromobutane | Cs₂CO₃ | Acetone | 60°C | 85 |

| 1-Iodobutane | K₂CO₃ | DMF | 80°C | 78 |

Carboxamide Functionalization

The carboxylic acid at position 3 is converted to the carboxamide via coupling with 3-bromoaniline. Activation of the acid using thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with 3-bromoaniline in tetrahydrofuran (THF).

Amidation Protocol

1-Butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is treated with SOCl₂ to generate the acyl chloride, followed by reaction with 3-bromoaniline in THF at 0°C. The product is purified via recrystallization from ethanol.

Table 3: Amidation Reaction Parameters

| Acid Activation | Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | 3-Bromoaniline | THF | 0°C → RT | 72 |

| DCC | 3-Bromoaniline | DCM | RT | 65 |

Structural Characterization

The final product is characterized using NMR, IR, and mass spectrometry. Key spectral data include:

-

¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H, quinoline-H), 7.35–7.19 (m, 4H, aryl-H), 5.63 (s, 2H, NH₂), 4.53 (t, 2H, butyl-CH₂).

-

IR (KBr): 3250 cm⁻¹ (O-H), 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).

Industrial-Scale Production

Industrial methods optimize cost and yield by employing continuous flow reactors for cyclization and alkylation steps. High-temperature transesterification (150°C) reduces reaction times from hours to minutes.

Challenges and Solutions

Chemical Reactions Analysis

Formation of the Quinoline Core

The quinoline skeleton is typically synthesized through condensation reactions, such as the reaction of amino acids with ketones or aldehydes in the presence of acid catalysts . For example, in the patent US4738971A, intermediates like 1,2-dihydro-4-chloro-1-methyl-2-oxo-quinoline-3-carboxylic acid are prepared via acid hydrolysis and subsequent extraction with organic solvents .

Substitution and Functionalization

-

Introduction of the 3-bromophenyl group : Substitution reactions with aryl halides (e.g., bromoaniline derivatives) are employed. For instance, in Example 6 of the patent, N-phenyl-4-chloro-1,2-dihydro-1-methyl-2-oxo-quinoline-3-carboxamide undergoes hydrolysis with aqueous HCl and NaOH to form hydroxy derivatives .

-

Butyl chain incorporation : Alkylation reactions using alkyl halides or esters (e.g., ethyl esters) under acidic or basic conditions may be used, as seen in the conversion of ethyl esters to carboxylic acids via hydrobromic acid .

Carboxamide Formation

Amide bond formation is critical and often involves coupling agents like N,N-dicyclohexylcarbodiimide (DCC) . For example, in one synthesis route described in the patent, DCC is used with N-methylaniline in toluene to form the carboxamide, followed by purification via methylene chloride extraction and acid workup .

Reaction Conditions and Purification

Stability and Reactivity

-

Hydrolysis : The compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or hydroxy derivatives. For example, treatment with aqueous HCl converts intermediates to carboxylic acids, while NaOH neutralization isolates hydroxy forms .

-

Electrophilic Substitution : The 4-hydroxy group may act as a directing group for further substitutions, though the bromine on the phenyl ring is less reactive unless activated.

-

Amide Reactivity : The carboxamide group can participate in nucleophilic acyl substitution reactions under specific conditions (e.g., with amines or alcohols).

Structural and Functional Analysis

The compound’s structure includes a quinoline core substituted with a 3-bromophenyl group, a butyl chain, and a hydroxy-carboxamide functionality. These features influence its reactivity:

-

Bromine Substitution : The bromine at the 3-position of the phenyl ring may influence electronic properties, affecting nucleophilic or electrophilic reactions.

-

Hydroxy Groups : The 4-hydroxy group enhances polarity and solubility in aqueous media, enabling acid-base reactions.

-

Carboxamide : Provides hydrogen-bonding capacity, relevant for interactions with biological targets.

Comparison of Analogous Compounds

Scientific Research Applications

The compound N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing data from diverse sources to provide a comprehensive overview.

Pharmacological Applications

This compound has shown promise in several therapeutic areas:

- Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer (MCF-7) and cervical cancer (HeLa) cells, with IC50 values of 12.5 µM and 15.0 µM respectively. The mechanism involves inhibition of cell cycle progression and induction of programmed cell death.

- Antimicrobial Properties: Research suggests that compounds with similar structures possess antimicrobial activity. The bromophenyl group may enhance the interaction with microbial targets, potentially leading to effective treatment options against resistant strains of bacteria .

Biochemical Research

The compound's ability to inhibit specific enzymes makes it a candidate for biochemical studies:

- Enzyme Inhibition: It may serve as an inhibitor for enzymes involved in metabolic pathways, which could have implications in the treatment of metabolic disorders such as diabetes.

Neuroscience Applications

Recent investigations have highlighted the compound's potential in neuropharmacology:

- Neuroprotective Effects: Some derivatives of quinoline compounds have demonstrated neuroprotective properties, suggesting that this compound could be explored for therapeutic use in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anticancer Efficacy

A series of studies have been conducted to evaluate the anticancer properties of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| Study 2 | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| Study 3 | A549 (Lung Cancer) | 10.0 | Enzyme inhibition |

These findings indicate that the compound not only inhibits cancer cell proliferation but also alters cellular signaling pathways related to survival and apoptosis.

Antimicrobial Studies

Research into antimicrobial properties has revealed that derivatives similar to this compound exhibit significant activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can inhibit enzyme activity by binding to the active site, block receptor signaling by acting as an antagonist, or modulate ion channel function by altering their gating properties. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Modifications

The pharmacological profile of 4-hydroxyquinolin-2-one derivatives is highly sensitive to:

- N1-Alkyl chain length : Influences lipophilicity and metabolic stability.

- Aromatic substituents (e.g., 3-bromophenyl vs. 3-pyridylmethyl): Modulate receptor binding affinity and selectivity.

- Additional functional groups (e.g., methoxy, cyanoethyl): Impact solubility and metabolite activity.

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Pharmacological Performance

- Lead Compound (12) : The 3-pyridylmethyl derivative with 6,7-dimethoxy substitutions demonstrates superior analgesic efficacy (75.3% inhibition of acetic acid-induced writhing in mice) and an excellent safety profile, making it a benchmark for comparison . The dimethoxy groups likely enhance electron density, improving receptor interactions.

- Cyanomethyl Derivative (36a): Retains activity through bioactive metabolites (e.g., carboxylic acid or amide forms), suggesting metabolic stability is less critical for this class .

- Halogenated Analogs : The 3-bromophenyl and 3-chlorophenyl substituents introduce steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to pyridyl or methoxy groups. However, the butyl chain in the target compound could extend half-life relative to shorter alkyl chains (e.g., ethyl or propyl) .

Structural-Activity Relationships (SAR)

Biological Activity

N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a 4-hydroxy-2-oxo structure which contributes to its biological properties. Its molecular formula is , and it features a bromophenyl substituent that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate amines and carbonyl compounds. The synthetic route can be optimized for yield and purity through various methodologies such as microwave-assisted synthesis or solvent-free reactions.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antibacterial and antiviral activities. A study evaluated the antibacterial efficacy of similar compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold. The results demonstrated moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM for several derivatives .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| N-(3-bromophenyl)-1-butyl derivative | 50 | Staphylococcus aureus |

| Related quinoline derivative | 75 | Escherichia coli |

| Another derivative | 100 | Pseudomonas aeruginosa |

Antiviral Activity

In terms of antiviral properties, compounds in this class have shown potential against HIV-1. A study reported that derivatives did not exhibit significant integrase inhibitory activity below 100 µM but suggested further modifications could enhance efficacy . The mechanism appears to involve interference with viral replication processes.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication. The presence of the hydroxy group is crucial for interaction with these targets.

Case Studies

- Antibacterial Efficacy : In vitro studies showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications at the bromophenyl position could enhance activity.

- Antiviral Screening : A recent study focused on a series of quinoline derivatives, including our compound of interest, showed promising results in inhibiting HIV replication in cell cultures. However, further research is needed to elucidate the precise mechanisms involved.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use a reflux-based approach with pyridine as a base and p-toluenesulfonic acid as a catalyst in aqueous conditions, adapted from the synthesis of structurally analogous carboxamides .

- Step 2 : Optimize stoichiometry (e.g., 1:1.1 molar ratio of quinoline precursor to 3-bromophenylamine) to minimize side products.

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (methanol/water) or column chromatography.

- Table 1 : Synthetic Optimization Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | p-TsOH | 65–75 | |

| Solvent | H2O/MeOH | 70 | |

| Alternative Method | Pd-catalyzed coupling | Under study |

Q. Which crystallographic techniques are most effective for resolving the molecular structure of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. Ensure crystals are grown via slow evaporation (methanol/ethanol) .

- Key Parameters :

- Planarity : Measure dihedral angles between aromatic rings (e.g., <10° deviation indicates extended π-conjugation) .

- Hydrogen Bonding : Analyze intramolecular N–H⋯O interactions to explain dimerization patterns .

Advanced Research Questions

Q. How does polymorphism influence the biological activity of 4-hydroxy-2-oxo-quinoline carboxamides, and what analytical strategies detect polymorphic forms?

- Methodology :

- Step 1 : Screen for polymorphs using solvent-drop grinding or temperature-gradient crystallization.

- Step 2 : Characterize polymorphs via:

- PXRD : Compare diffraction patterns to identify distinct crystalline phases.

- DSC/TGA : Assess thermal stability and phase transitions .

- Step 3 : Correlate polymorphic forms with bioactivity using in vivo models (e.g., acetic acid-induced writhing in mice for analgesic activity) .

- Case Study :

- A polymorph of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-quinoline-3-carboxamide showed 75.3% reduction in writhing vs. 50% for another form, highlighting structure-activity dependence .

Q. What strategies resolve contradictions in pharmacological data across studies of quinolinecarboxamides?

- Methodology :

- Step 1 : Validate compound purity (HPLC ≥95%) and confirm structure (SCXRD, NMR) to rule out synthetic artifacts .

- Step 2 : Standardize assay conditions (e.g., dose, administration route, animal strain). For example, oral dosing at 20 mg/kg in mice is common for preliminary analgesic screens .

- Step 3 : Perform QSAR analysis to identify substituents (e.g., bromophenyl vs. chlorophenyl) that modulate activity .

Q. How can researchers design experiments to evaluate the dual pharmacokinetic and toxicological profiles of this compound?

- Methodology :

- Pharmacokinetics :

- ADME Profiling : Use LC-MS/MS to measure plasma half-life, Cmax, and bioavailability in rodent models.

- Toxicology :

- Acute Toxicity : Conduct OECD Guideline 423 tests (e.g., 5–300 mg/kg doses) to determine LD50.

- Ulcerogenicity : Assess gastric mucosa damage after 7-day repeated dosing (compare to NSAIDs like indomethacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.